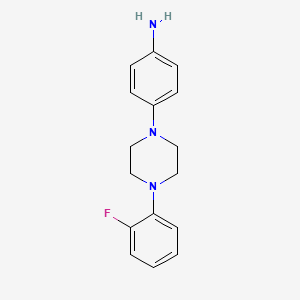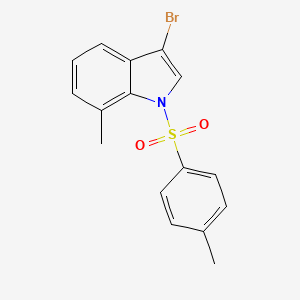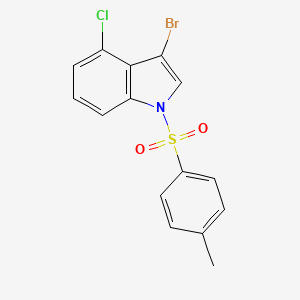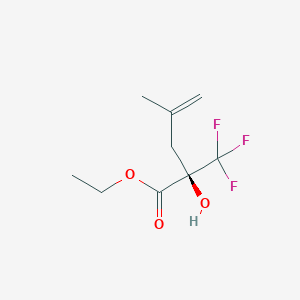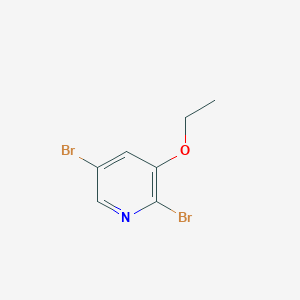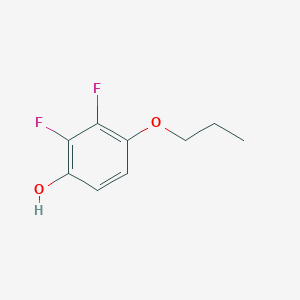
N,4-dimethylcyclohexan-1-amine
概要
説明
N,4-Dimethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N. It is a cyclohexane derivative with a methyl group attached to the nitrogen atom and another methyl group at the fourth position of the cyclohexane ring.
作用機序
Target of Action
It’s generally understood that drugs and similar compounds exert their effects by binding to receptors in the body . These receptors are typically proteins that interact with the compound to trigger a biochemical response.
Mode of Action
For instance, the compound may act as an agonist, enhancing the target’s activity, or as an antagonist, inhibiting its activity .
Biochemical Pathways
It’s worth noting that the compound might be involved in the leuckart reaction, a method used for the synthesis of amines . This suggests that the compound could play a role in reactions involving the formation of C–N bonds, which are crucial in many biological processes.
Pharmacokinetics
The compound’s boiling point is estimated to be around 16606°C , which might influence its volatility and, consequently, its absorption and distribution in the body.
準備方法
Synthetic Routes and Reaction Conditions: N,4-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-methylcyclohexanone using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 4-methylcyclohexanone in the presence of methylamine and a suitable catalyst, such as palladium on carbon, can be employed. The reaction is carried out under controlled pressure and temperature conditions to optimize the conversion rate .
化学反応の分析
Types of Reactions: N,4-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,4-dimethylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, typically under basic conditions.
Major Products:
Oxidation: N,4-Dimethylcyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: N-alkylated cyclohexanamines.
科学的研究の応用
N,4-Dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules
類似化合物との比較
N-(4,4-Dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine: This compound has a similar structure but with additional methyl groups on the cyclohexane ring.
N,4-Dimethylcyclohexan-1-amine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and interaction with other molecules. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
IUPAC Name |
N,4-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-5-8(9-2)6-4-7/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPHGVBAJQGYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310378 | |
| Record name | N,4-Dimethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-23-6 | |
| Record name | N,4-Dimethylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Dimethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




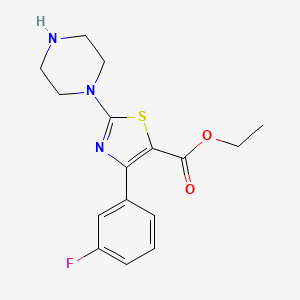
![Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B3043604.png)
![4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid](/img/structure/B3043607.png)
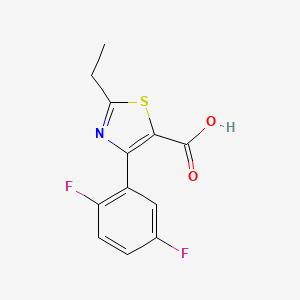
![4-[(Trifluoromethyl)thio]benzoyl bromide](/img/structure/B3043612.png)

